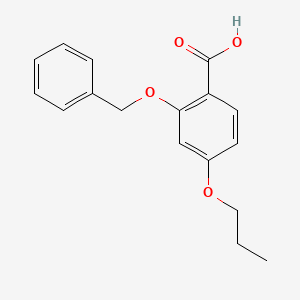

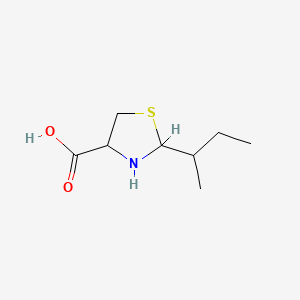

![molecular formula C17H22N4 B1371077 [6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine CAS No. 1156349-81-3](/img/structure/B1371077.png)

[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine

Vue d'ensemble

Description

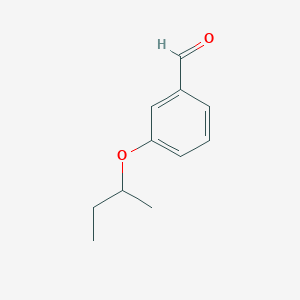

[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine is a useful research compound. Its molecular formula is C17H22N4 and its molecular weight is 282.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis of Unsymmetrical Pincer Palladacycles : 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which include 6-(4-Benzyl-1-piperazinyl)-3-pyridinyl-methanamine, have been synthesized for creating unsymmetrical NCN′ pincer palladacycles. These compounds have shown good catalytic activity and selectivity in applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Pharmacological Research

- Novel Antipsychotics and Neurochemical Profile : Research indicates that certain novel antipsychotics with serotonin 5-HT1A receptor activation, such as SSR181507 and SLV313, which likely involve compounds like 6-(4-Benzyl-1-piperazinyl)-3-pyridinyl-methanamine, contribute distinctly to the modulation of cerebral dopamine and serotonin levels. This is relevant in the treatment of negative symptoms and cognitive deficits in psychiatric conditions (Assié et al., 2005).

Chemical Properties and Reactions

- Pyridinyl-Containing Benzoxazine Curing with Epoxy Resins : A study on pyridinyl-containing benzoxazine, synthesized from compounds including 6-(4-Benzyl-1-piperazinyl)-3-pyridinyl-methanamine, showed unusual curing behaviors with epoxy resins. This research provides insights into the chemical properties and potential industrial applications of such compounds (Lin et al., 2014).

Chemical Synthesis and Application

- Synthesis of Heterocyclic Schiff Bases : Research has been conducted on synthesizing novel Schiff bases of 3-aminomethyl pyridine, which includes derivatives like 6-(4-Benzyl-1-piperazinyl)-3-pyridinyl-methanamine, showing potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Mécanisme D'action

Target of Action

The primary target of [6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine is the GABA receptor . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

this compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

The compound’s interaction with GABA receptors affects the biochemical pathways related to nerve signal transmission. By causing hyperpolarization of nerve endings, it disrupts the normal function of the nervous system . The downstream effects of this disruption can lead to paralysis of the organism, making it easier for the host body to remove or expel the invading organism .

Pharmacokinetics

Similar compounds, such as piperazine, are known to be almost totally biotransformed before excretion . This suggests that this compound may also undergo significant metabolism in the body, which could impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal nerve function. By binding to GABA receptors and causing hyperpolarization of nerve endings, it can lead to the paralysis of the organism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of organic matter often inhibits the action of chemical antimicrobials . Therefore, the environment in which the compound is used could potentially impact its effectiveness.

Propriétés

IUPAC Name |

[6-(4-benzylpiperazin-1-yl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4/c18-12-16-6-7-17(19-13-16)21-10-8-20(9-11-21)14-15-4-2-1-3-5-15/h1-7,13H,8-12,14,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGORNCQKGZUGRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(C=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

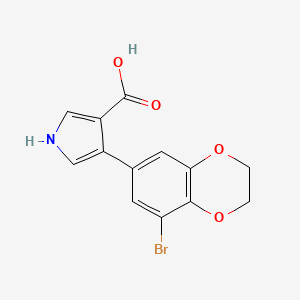

![4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline](/img/structure/B1370995.png)

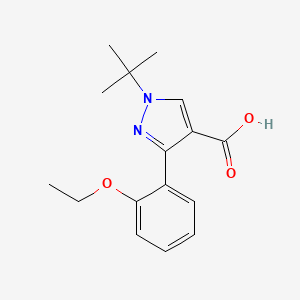

![2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid](/img/structure/B1370997.png)

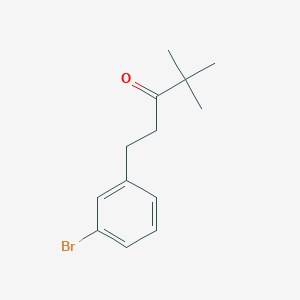

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1371000.png)

![5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371001.png)

![3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1371009.png)